molecular formula C19H20N2O4S B2769962 1-[(3,4-Dimethoxyphenyl)methyl]-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea CAS No. 2379978-65-9

1-[(3,4-Dimethoxyphenyl)methyl]-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea

Cat. No.: B2769962
CAS No.: 2379978-65-9
M. Wt: 372.44
InChI Key: MYEOLGWWFHWHQH-UHFFFAOYSA-N
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Description

1-[(3,4-Dimethoxyphenyl)methyl]-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a furan ring, and a thiophene ring, all connected through a urea linkage. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-Dimethoxyphenyl)methyl]-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea typically involves multi-step organic reactions. One common approach is to start with commercially available starting materials such as 3,4-dimethoxybenzyl chloride, furan-3-carboxaldehyde, and thiophene-2-carboxaldehyde. The synthetic route may involve the following steps:

    Formation of the Intermediate: The reaction between 3,4-dimethoxybenzyl chloride and a suitable amine (e.g., methylamine) to form the intermediate 3,4-dimethoxybenzylamine.

    Coupling Reaction: The intermediate is then coupled with furan-3-carboxaldehyde and thiophene-2-carboxaldehyde under specific conditions (e.g., using a coupling agent like EDCI) to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-Dimethoxyphenyl)methyl]-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may find applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3,4-Dimethoxyphenyl)methyl]-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound shares the dimethoxyphenyl group but differs in its overall structure and functional groups.

    Indole Derivatives: Compounds containing the indole nucleus, which exhibit a wide range of biological activities.

Uniqueness

1-[(3,4-Dimethoxyphenyl)methyl]-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-23-17-4-3-13(7-18(17)24-2)9-20-19(22)21-10-16-8-15(12-26-16)14-5-6-25-11-14/h3-8,11-12H,9-10H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEOLGWWFHWHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCC2=CC(=CS2)C3=COC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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